molecular formula C15H14N4OS B2825062 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034547-15-2

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2825062
CAS RN: 2034547-15-2
M. Wt: 298.36
InChI Key: UMBDWKACWKGUMB-UHFFFAOYSA-N
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Description

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .


Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes . The structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described . These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

Organic Synthesis and Click Chemistry

1,2,3-Triazoles play a pivotal role in organic synthesis, particularly through click chemistry. Here’s what you need to know:

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles contribute to supramolecular assemblies and materials. Their properties include:

Bioconjugation and Fluorescent Imaging

Researchers use 1,2,3-triazoles for bioconjugation and imaging applications:

Future Directions

There has been a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice . This specific “arms contest” is prompting the union of a great possible potential synthetic substances consistently in laboratories around the world . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action . Among the antifungal drugs, conazoles constitute a major class based on azole moiety like as itraconazole, voriconazole, ravuconazole, fluconazole and so on .

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-7-4-10-21-14)18-13(11-19-16-8-9-17-19)12-5-2-1-3-6-12/h1-10,13H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBDWKACWKGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide

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